

# A Technical Guide to 3'-Hydroxypropiophenone: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 3'-Hydroxypropiophenone

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## Introduction

**3'-Hydroxypropiophenone**, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group on the phenyl ring and a carbonyl group on the propyl chain, imparts a dual reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of **3'-Hydroxypropiophenone**, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant role in drug development.

## Chemical Identity and Properties

CAS Number: 13103-80-5[1][2]

Synonyms:

- 1-(3-Hydroxyphenyl)propan-1-one[3]
- m-Hydroxypropiophenone
- 3-HYDROXY PROPIOPHENONE[1]
- 1-Propanone, 1-(3-hydroxyphenyl)-[3]

- Ephedrine Impurity 7[1]
- Metaramine bitartrate Impurity 44[1]

## Quantitative Data Summary

The key physicochemical properties of **3'-Hydroxypropiophenone** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Off-white to beige solid	[2]
Melting Point	82 °C	[1]
Boiling Point	288.9 ± 23.0 °C (Predicted)	[1]
Density	1.104 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	9.09 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in water.	[1][2]
Storage Temperature	Room Temperature, Inert atmosphere	[1]

## Synthesis of 3'-Hydroxypropiophenone

**3'-Hydroxypropiophenone** can be synthesized through several routes. Below are detailed protocols for two common methods.

### Experimental Protocol 1: Synthesis from m-Methoxyacetophenone

This protocol describes the demethylation of m-methoxyacetophenone to yield **3'-Hydroxypropiophenone**.<sup>[1]</sup>

Reaction Scheme: m-Methoxyacetophenone → **3'-Hydroxypropiophenone**

Materials:

- m-Methoxyacetophenone (6.5 g, 0.0396 mol)
- Aluminum chloride ( $\text{AlCl}_3$ ) (8.0 g, 0.0594 mol)
- Toluene (100 mL)
- 10% Aqueous Hydrochloric Acid (HCl) solution (200 mL)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen gas supply
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Powder addition funnel
- Separatory funnel
- Apparatus for column chromatography

Procedure:

- To a stirred solution of m-methoxyacetophenone (6.5 g) in toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add aluminum chloride (8.0 g) through a powder addition funnel at room temperature.

- Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.
- After 5 hours, allow the mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into 200 mL of a 10% aqueous HCl solution with stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
- Extract the aqueous phase three times with ethyl acetate (3 x 150 mL).
- Combine all organic layers and wash once with brine (50 mL).
- Dry the combined organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield **3'-Hydroxypropiophenone** as a solid (Expected yield: ~94%).<sup>[1]</sup>

## Experimental Protocol 2: Friedel-Crafts Acylation of Resorcinol

This method involves the direct acylation of resorcinol. The following is a representative protocol for the acylation of resorcinol, which can be adapted for propionyl chloride.<sup>[4]</sup>

Reaction Scheme: Resorcinol + Propanoyl Chloride → **3'-Hydroxypropiophenone** (and other isomers)

Materials:

- Resorcinol
- Propanoyl chloride
- Anhydrous Zinc Chloride ( $\text{ZnCl}_2$ ) (catalyst)

- Glacial Acetic Acid (as solvent, example from a similar reaction) or another suitable solvent like nitrobenzene.
- 50% Hydrochloric Acid (HCl)
- Ice bath
- Apparatus for heating and stirring

#### Procedure:

- Dissolve anhydrous zinc chloride in the chosen solvent (e.g., glacial acetic acid) and heat the mixture (e.g., to 140 °C).
- Once the catalyst is dissolved, add resorcinol to the mixture.
- Slowly add propanoyl chloride to the stirred mixture.
- Heat the reaction mixture (e.g., at 150 °C) for several hours (e.g., 3 hours).
- After the reaction is complete, cool the mixture and decompose the resulting complex by adding 50% HCl.
- Cool the mixture in an ice bath to precipitate the product.
- Filter the precipitate, wash it with cold water, and recrystallize from hot water to obtain the purified product.

## Applications in Drug Development

**3'-Hydroxypropiophenone** is a valuable precursor for the synthesis of various pharmaceuticals, particularly sympathomimetic amines. Its structure is a key component in drugs designed to interact with adrenergic receptors.

## Role as a Key Intermediate

The propiophenone core allows for modifications at the carbonyl group (e.g., reduction to a hydroxyl group) and the adjacent carbon (e.g., introduction of an amino group) to create the

phenylethanolamine scaffold common in many adrenergic drugs. It is a documented intermediate in the synthesis of drugs like Metaraminol, an  $\alpha_1$ -adrenergic receptor agonist used to treat hypotension.[3][5]

## Experimental Protocol: Synthesis of a Metaraminol Precursor

The following generalized steps illustrate how **3'-Hydroxypropioophenone** can be used to synthesize a precursor to Metaraminol, based on patent literature describing similar syntheses.

Materials:

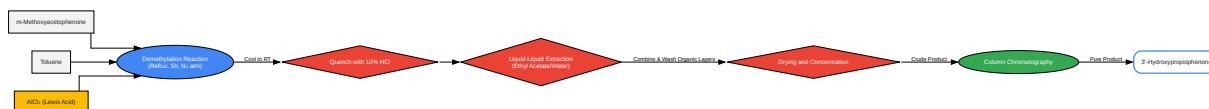
- **3'-Hydroxypropioophenone**
- A suitable nitrosating agent (e.g., an alkyl nitrite) or a brominating agent followed by amination.
- A reducing agent (e.g.,  $H_2$ /Pd-C or other catalytic hydrogenation system)
- Appropriate solvents (e.g., methanol, ethanol)
- Acid for salt formation (e.g., L-tartaric acid)

Procedure (Illustrative):

- **$\alpha$ -Functionalization:** Convert **3'-Hydroxypropioophenone** to an intermediate with a functional group alpha to the carbonyl. This can be achieved, for example, by  $\alpha$ -bromination followed by displacement with an amino group, or through nitrosation to form an  $\alpha$ -oximino ketone.
- **Reduction:** Reduce the carbonyl group to a hydroxyl group and the newly introduced group (e.g., oxime or nitro group from a Henry reaction) to an amino group. This is often achieved stereoselectively using catalytic hydrogenation.
- **Purification and Salt Formation:** The resulting amino alcohol (Metaraminol) is then purified. For pharmaceutical use, it is often converted to a stable, crystalline salt, such as Metaraminol bitartrate, by reacting the base with L-tartaric acid in a suitable solvent like methanol.[3][5]

# Mandatory Visualizations

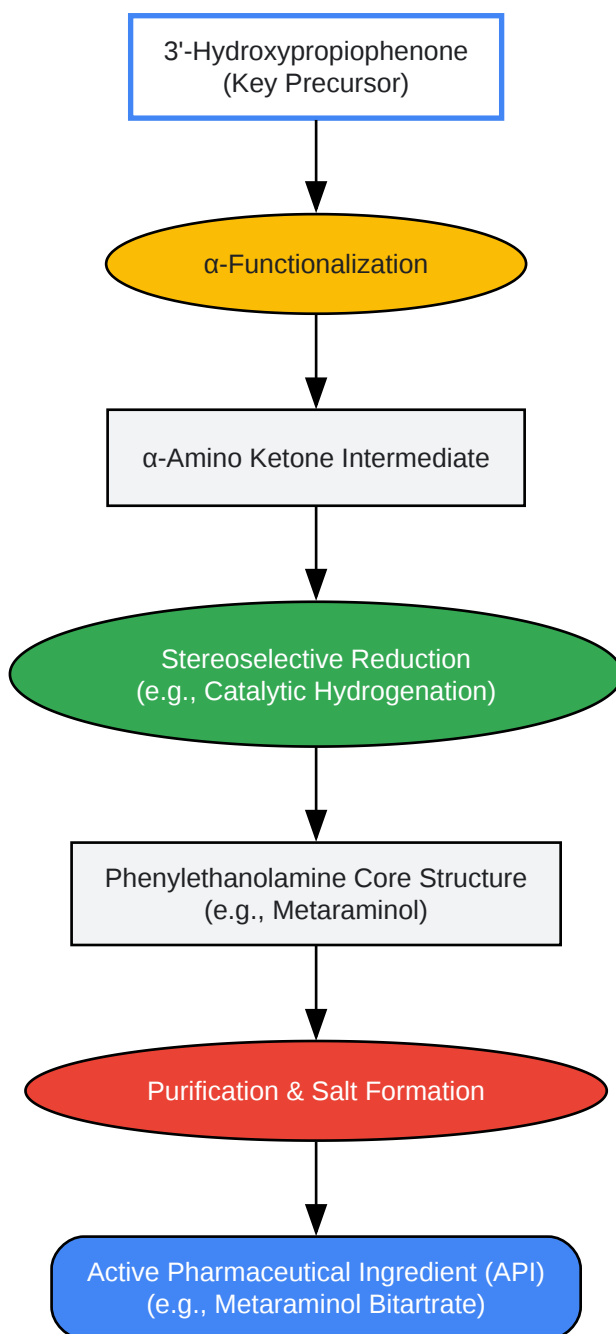
## Synthesis Workflow of 3'-Hydroxypropiophenone



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Caption: Workflow for the synthesis of **3'-Hydroxypropiophenone**.

## Role in Pharmaceutical Synthesis



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Caption: Role of **3'-Hydroxypropiophenone** in drug synthesis.

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